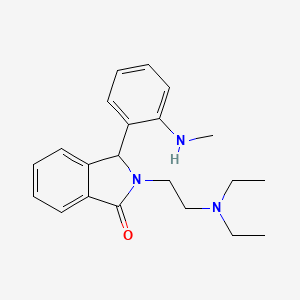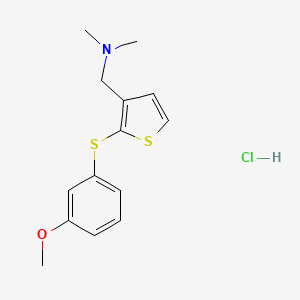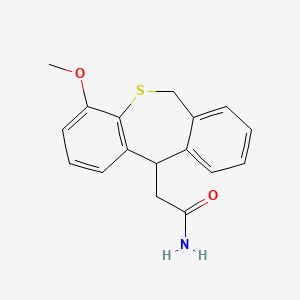
Sucrose 1,6-dilaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose 1,6-dilaurate is a sucrose fatty acid ester, specifically an ester of sucrose and lauric acid. It is a non-ionic surfactant widely used in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its emulsifying, stabilizing, and solubilizing properties, making it a valuable ingredient in many formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sucrose 1,6-dilaurate can be synthesized through the transesterification of sucrose with lauric acid or its derivatives. One common method involves the use of methyl laurate and sucrose in the presence of a catalyst such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (60-90°C) and under ultrasonic frequencies to enhance the yield .
Industrial Production Methods
Industrial production of this compound often employs a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to form this compound. This process is optimized for high yield and purity, with conditions such as temperature, residence time, and feed concentration being carefully controlled .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose 1,6-dilaurate primarily undergoes transesterification reactions. It can also participate in hydrolysis and saponification reactions under specific conditions.
Common Reagents and Conditions
Transesterification: Methyl laurate, sucrose, potassium carbonate, DMSO, ultrasonic frequencies (20-80 kHz), temperatures (60-90°C)
Hydrolysis: Water, acidic or basic conditions.
Saponification: Sodium hydroxide or potassium hydroxide.
Major Products
Transesterification: This compound, sucrose monolaurate, and other sucrose esters.
Hydrolysis: Sucrose and lauric acid.
Saponification: Sucrose and sodium laurate or potassium laurate.
Wissenschaftliche Forschungsanwendungen
Sucrose 1,6-dilaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in studies related to cell membrane permeability and as a stabilizer for biological samples.
Industry: Utilized in the food industry as an emulsifier and stabilizer, in cosmetics for its skin-conditioning properties, and in pharmaceuticals for its role in drug formulations
Wirkmechanismus
Sucrose 1,6-dilaurate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of active compounds. The molecular targets and pathways involved include the disruption of lipid bilayers and the modulation of membrane fluidity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sucrose monolaurate
- Sucrose dilaurate
- Sucrose palmitate
- Sucrose stearate
Uniqueness
Sucrose 1,6-dilaurate is unique due to its specific fatty acid composition and the position of esterification on the sucrose molecule. This gives it distinct emulsifying and stabilizing properties compared to other sucrose esters. Its ability to form stable emulsions at lower concentrations and its biocompatibility make it particularly valuable in pharmaceutical and cosmetic applications .
Eigenschaften
CAS-Nummer |
335281-15-7 |
|---|---|
Molekularformel |
C36H66O13 |
Molekulargewicht |
706.9 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S)-5-(dodecanoyloxymethyl)-3,4-dihydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(38)45-24-27-31(41)34(44)36(48-27,49-35-33(43)32(42)30(40)26(23-37)47-35)25-46-29(39)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-35,37,40-44H,3-25H2,1-2H3/t26-,27-,30-,31-,32+,33-,34+,35-,36+/m1/s1 |
InChI-Schlüssel |
RWTLOOVGCAXGBZ-SDBGFSJOSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



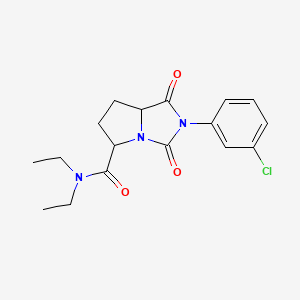
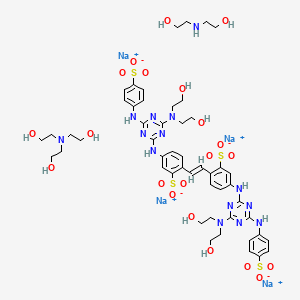
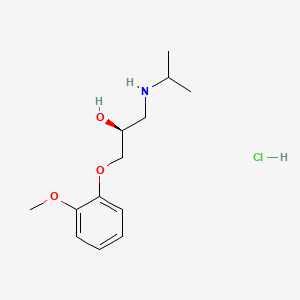
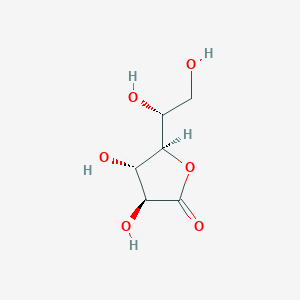
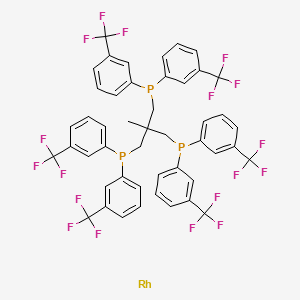
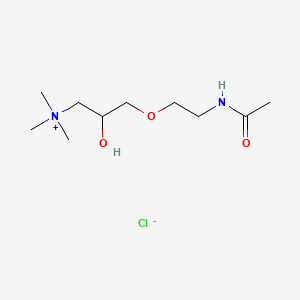
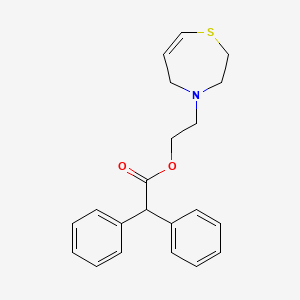
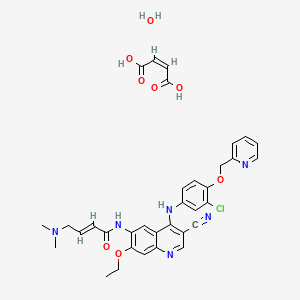
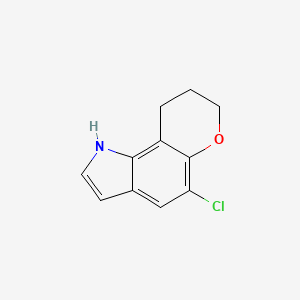
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
